3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
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Overview
Description
3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N,n-dimethylaminopyridines, a class of compounds to which this molecule belongs, are widely used in the synthesis of biologically active compounds of the pyridine series .
Mode of Action
It’s known that n,n-dimethylaminopyridines can act as base catalysts in organic synthesis . They may interact with their targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar, can undergo reactions at the benzylic position, affecting various biochemical pathways .
Result of Action
Given its potential role as a base catalyst in organic synthesis, it may facilitate various chemical reactions, leading to the formation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various aryl-substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: For the development of bioactive molecules and studying biological pathways.
Industry: Used in the synthesis
Properties
IUPAC Name |
3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-6(8)5(9)3-4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBQJXMGVSLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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